molecular formula C8H8O3 B2835439 3-(Furan-2-yl)but-2-enoic acid CAS No. 117612-63-2

3-(Furan-2-yl)but-2-enoic acid

Cat. No.: B2835439
CAS No.: 117612-63-2
M. Wt: 152.149
InChI Key: PWSGIAZISDWKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)but-2-enoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)but-2-enoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of furan-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 3-(Furan-2-yl)but-2-en-1-ol.

    Oxidation: The resulting alcohol is then oxidized to the corresponding acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the butenoic acid chain can be reduced to form 3-(Furan-2-yl)butanoic acid.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: 3-(Furan-2-yl)butanoic acid.

    Substitution Products: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-(Furan-2-yl)but-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules with potential therapeutic properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and metabolic pathways involving furan derivatives.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The butenoic acid chain can undergo various transformations, affecting the overall biological activity of the compound.

Comparison with Similar Compounds

  • Furan-2-carboxylic acid
  • 3-(Furan-2-yl)propanoic acid
  • 2-Furylacetic acid

Comparison: 3-(Furan-2-yl)but-2-enoic acid is unique due to its extended conjugation system, which imparts distinct electronic properties compared to its analogs. This extended conjugation can enhance its reactivity and binding interactions, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSGIAZISDWKNV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.